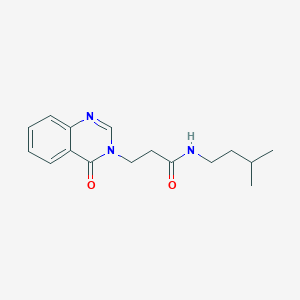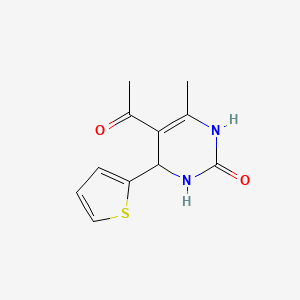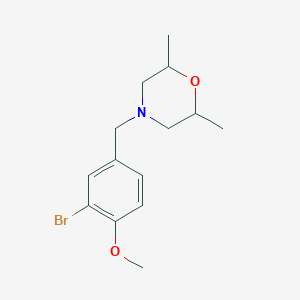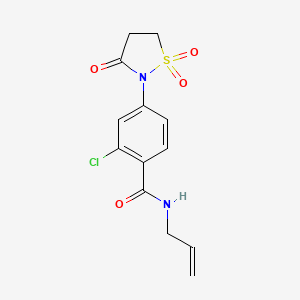
N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a chemical compound commonly known as BIBX 1382. It is a selective and potent inhibitor of the epidermal growth factor receptor (EGFR). BIBX 1382 has been widely studied for its potential use in cancer treatment due to its ability to block the EGFR signaling pathway, which is often overactive in cancer cells.
Mecanismo De Acción
BIBX 1382 is a selective and potent inhibitor of the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide tyrosine kinase. It binds to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to inhibition of cell growth and proliferation, and ultimately, cell death.
Biochemical and Physiological Effects
BIBX 1382 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of a variety of cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. BIBX 1382 has also been shown to inhibit the growth of tumor xenografts in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BIBX 1382 in lab experiments is its potency and selectivity. It is a highly specific inhibitor of the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide tyrosine kinase, which reduces the risk of off-target effects. However, one limitation of using BIBX 1382 in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of BIBX 1382. One area of research is the development of more potent and selective inhibitors of the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide tyrosine kinase. Another area of research is the investigation of the potential use of BIBX 1382 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of BIBX 1382 in the treatment of other diseases, such as inflammatory disorders, is an area of interest for future research.
Métodos De Síntesis
The synthesis method for BIBX 1382 involves several steps. The first step is the reaction of 2-aminobenzoic acid with ethyl acetoacetate to form 2-acetylbenzoic acid. The second step is the reaction of 2-acetylbenzoic acid with 2-amino-3-methylbutanol to form N-(3-methylbutyl)-2-acetylbenzamide. The third step is the reaction of N-(3-methylbutyl)-2-acetylbenzamide with phosgene to form N-(3-methylbutyl)-2-chloroacetylbenzamide. The final step is the reaction of N-(3-methylbutyl)-2-chloroacetylbenzamide with 2-amino-4-oxo-3(4H)-quinazoline to form BIBX 1382.
Aplicaciones Científicas De Investigación
BIBX 1382 has been extensively studied for its potential use in cancer treatment. The N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide signaling pathway is often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. BIBX 1382 blocks the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide signaling pathway by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to inhibition of cell growth and proliferation, and ultimately, cell death.
Propiedades
IUPAC Name |
N-(3-methylbutyl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12(2)7-9-17-15(20)8-10-19-11-18-14-6-4-3-5-13(14)16(19)21/h3-6,11-12H,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIOGKOYZRYRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCN1C=NC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)](/img/structure/B5182652.png)
![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)
![10-benzoyl-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182657.png)


![N,N'-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldiacetamide](/img/structure/B5182678.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B5182688.png)

![5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)

![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5182713.png)
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182718.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)
![1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)